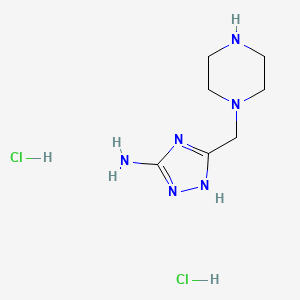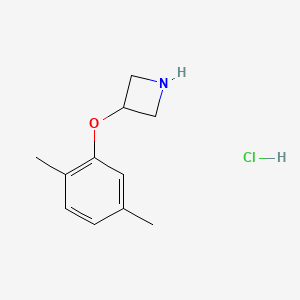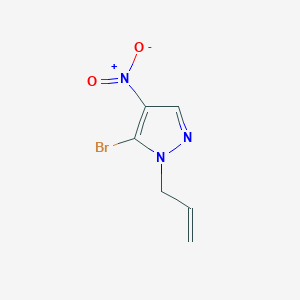
9-Azido-1-nonanol
Overview
Description
9-Azido-1-nonanol is an organic compound with the molecular formula C9H19N3O. It is characterized by the presence of an azido group (-N3) attached to the ninth carbon of a nonanol chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, bioconjugation, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Azido-1-nonanol can be synthesized through several methods. One common approach involves the conversion of 9-bromo-1-nonanol to this compound using sodium azide in a solvent such as acetonitrile at elevated temperatures (around 60°C) . Another method involves a one-pot synthesis directly from alcohols by stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods typically involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9-Azido-1-nonanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound from 9-bromo-1-nonanol.
Triphenylphosphine, Iodine, and Imidazole: Used in the one-pot synthesis method.
Major Products:
Scientific Research Applications
9-Azido-1-nonanol is widely utilized in scientific research due to its unique chemical properties. Some of its applications include:
Bioconjugation and Click Chemistry: It serves as a valuable building block for the synthesis of complex molecules and materials.
Organic Synthesis: Acts as a key precursor for various synthetic transformations.
Material Science: Used in the development of high-energy-density materials and propellants.
Pharmaceutical Science: Involved in the synthesis of bioactive compounds and drug discovery.
Mechanism of Action
The mechanism of action of 9-azido-1-nonanol primarily involves the reactivity of the azido group. The azido group is an electron-rich functionality that can undergo various chemical transformations. For example, in azide-alkyne cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in bioconjugation and click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
- 1-Azido-2-propanol
- 2-Azidoethanol
- 3-Azidopropanol
Comparison: Compared to other azido alcohols, 9-azido-1-nonanol has a longer carbon chain, which can influence its solubility, reactivity, and applications. Its unique structure makes it particularly useful in the synthesis of long-chain triazoles and other complex molecules .
Properties
IUPAC Name |
9-azidononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLSJNBAFUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)




![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)


